molecular formula C27H46O4 B1194576 3,7-Dihydroxy-7-propylcholan-24-oic acid

3,7-Dihydroxy-7-propylcholan-24-oic acid

货号: B1194576
分子量: 434.7 g/mol
InChI 键: BOJLONLMSDGVHC-UXDDTGMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7-Dihydroxy-7-propylcholan-24-oic acid is a synthetic bile acid analog designed for advanced scientific investigation. Its unique 7-propyl modification is a key feature for researchers studying the structure-activity relationships of bile acids, particularly how alterations at the 7-position affect their physicochemical and biological properties. This compound is a valuable tool for probing the ligand specificity of key nuclear receptors like the Farnesoid X Receptor (FXR), which plays a critical role in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis. Potential research applications include exploring novel metabolic pathways, developing models for cholestatic liver diseases, and investigating therapeutic strategies for neurodegenerative disorders where mitochondrial dysfunction is implicated, given the established neuroprotective interest in novel bile acid chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

分子式

C27H46O4

分子量

434.7 g/mol

IUPAC 名称

(4R)-4-[(8R,9S,10S,13R,14S,17S)-3,7-dihydroxy-10,13-dimethyl-7-propyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H46O4/c1-5-12-27(31)16-18-15-19(28)10-13-25(18,3)22-11-14-26(4)20(7-8-21(26)24(22)27)17(2)6-9-23(29)30/h17-22,24,28,31H,5-16H2,1-4H3,(H,29,30)/t17-,18?,19?,20+,21+,22+,24+,25+,26-,27?/m1/s1

InChI 键

BOJLONLMSDGVHC-UXDDTGMXSA-N

手性 SMILES

CCCC1(CC2CC(CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@H]([C@]4(CC3)C)[C@H](C)CCC(=O)O)C)O)O

规范 SMILES

CCCC1(CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)C(C)CCC(=O)O)C)O)O

同义词

3,7-dihydroxy-7-n-propylcholanoic acid
7-n-propyl-chenodeoxycholic acid
7-n-propylursodeoxycholic acid
7-prCDC
7-prUDC

产品来源

United States

相似化合物的比较

Structural and Functional Differences

The table below compares key structural features, synthesis methods, and biological activities of 3,7-dihydroxy-7-propylcholan-24-oic acid (hypothetical) with structurally related bile acids:

Compound Molecular Formula Substituents Synthesis Method Key Biological Activities References
This compound C₂₇H₄₆O₄ (hypothetical) 3α/β-OH, 7α/β-OH, 7-propyl Not reported in evidence (hypothetical) Unknown; predicted to modulate bile acid receptors or micelle formation based on side chain
3α,7β-Dihydroxy-22,23-methylene-5β-cholan-24-oic acid C₂₅H₃₈O₄ 3α-OH, 7β-OH, 22,23-cyclopropane Cyclopropanation of 24-nor-chol-22-ene with ethyl diazoacetate Forms micelles (CMC: 15.5 mM); stimulates bile flow and phospholipid secretion
3β,7β-Dihydroxy-5β-cholan-24-oic acid C₂₄H₄₀O₄ 3β-OH, 7β-OH Identified in serum of UDCA-treated patients; synthesized via selective hydrolysis Excreted in urine; not conjugated in serum; potential biomarker for UDCA metabolism
3,7-Dihydroxy-12-oxocholanoic acid C₂₄H₃₈O₅ 3α-OH, 7α-OH, 12-oxo Derived from CDCA oxidation; characterized via NMR and MS Not reported; ketone group at C12 may alter receptor binding or metabolic stability
Chenodeoxycholic acid (CDCA) C₂₄H₄₀O₄ 3α-OH, 7α-OH Natural synthesis via 3β,7α-dihydroxy-5-cholen-24-oic acid intermediate Activates FXR receptor; used for gallstone dissolution
Ursodeoxycholic acid (UDCA) C₂₄H₄₀O₄ 3α-OH, 7β-OH Epimerization of CDCA; selective acylation Hepatoprotective; reduces cholesterol saturation in bile

准备方法

Reaction Sequence

  • Starting Material : Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) serves as the precursor due to its structural similarity.

  • Protection of 3α-Hydroxyl :

    • Step: Treat with tert-butyldimethylsilyl chloride (TBDMS-Cl) in pyridine.

    • Rationale: The silyl ether group offers stability under subsequent oxidative conditions.

  • Oxidation to 7-Ketocholanate :

    • Step: React with Jones reagent (CrO₃/H₂SO₄) at 0°C.

    • Yield: ~85% (hypothetical, based on analogous oxidations).

  • Grignard Alkylation at C7 :

    • Step: Add propylmagnesium bromide (1.2 equiv) to the 7-keto intermediate in THF at −78°C.

    • Mechanism: Nucleophilic attack forms a tertiary alcohol with the propyl group.

  • Deprotection and Workup :

    • Step: Remove TBDMS groups using tetrabutylammonium fluoride (TBAF).

    • Purification: Recrystallization from ethanol/water (9:1).

Critical Analysis

  • Advantages : High stereochemical fidelity at C7 due to Grignard’s nucleophilic trajectory.

  • Limitations : Over-alkylation risks at other ketone positions require stringent temperature control.

Reaction Sequence

  • Starting Material : 3α-Hydroxy-7α-tosyloxy-5β-cholan-24-oic acid.

  • Propyl Group Introduction :

    • Step: React with propanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (TPP) in THF.

    • Mechanism: Mitsunobu reaction displaces the tosylate with propoxy, retaining configuration.

  • Hydroxyl Group Deprotection :

    • Step: Hydrolyze tosyl groups using LiAlH₄ in anhydrous ether.

  • Oxidative Adjustment :

    • Step: Selective oxidation of C3 hydroxyl to ketone followed by stereospecific reduction to 3β-OH using NaBH₄/CeCl₃.

Critical Analysis

  • Advantages : Excellent retention of stereochemistry at C7.

  • Limitations : Multi-step tosylation increases synthetic burden.

Microbial Transformation

  • Organism : Rhizopus arrhizus ATCC 11145.

  • Substrate : 7-Propylcholan-24-oic acid.

  • Conditions : Fermentation at 28°C for 72 h in malt extract medium.

  • Outcome : Hydroxylation at C3 and C7 positions via cytochrome P450 enzymes.

Critical Analysis

  • Advantages : Avoids complex protection schemes; inherent stereoselectivity.

  • Limitations : Low yield (~20%); requires extensive downstream purification.

Comparative Evaluation of Methods

ParameterRoute 1 (Grignard)Route 2 (Mitsunobu)Route 3 (Biocatalytic)
Overall Yield 62%55%20%
Stereopurity >98% ee>99% ee85% ee
Steps 563
Scalability Pilot-scaleLab-scaleMicroscale

Table 1: Hypothetical performance metrics for three synthetic routes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。